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Compound of Interest

Compound Name: BMS-795311

Cat. No.: B1191595

High-Potency Inhibition of Cholesteryl Ester
Transfer Protein (CETP)[1][2][3][4][5][6]
Abstract & Scientific Context

BMS-795311 is a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester
Transfer Protein (CETP), belonging to the triphenylethanamine (TPE) chemical class.[1][2][3][4]
[5] Unlike earlier CETP inhibitors (e.g., torcetrapib) which failed due to off-target toxicity
(specifically aldosterone pathway activation), BMS-795311 was designed to avoid these
liabilities while maintaining high potency.[1][2][3][4]

In in vitro assays, BMS-795311 demonstrates an ICso of approximately 4 nM in recombinant
enzyme assays and 0.22 puM in human whole plasma assays.[6][2][4] The compound functions
by binding to the hydrophobic tunnel of CETP, effectively blocking the hetero-exchange of
cholesteryl esters (CE) from HDL to LDL/VLDL and triglycerides (TG) in the reverse direction.

[11[21[3]
This guide provides two distinct protocols for evaluating BMS-795311.

 Scintillation Proximity Assay (SPA): The "Gold Standard" method used in the primary
discovery of BMS-795311 for precise kinetic characterization.[1][2][3]

o Fluorometric Activity Assay: A non-radioactive, high-throughput alternative suitable for routine
screening.[1][2][3][4]
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Mechanism of Action & Assay Principle

CETP facilitates the transfer of neutral lipids between lipoproteins.[7] It operates via a "tunnel
mechanism" where the protein bridges a donor (HDL) and an acceptor (LDL/VLDL) particle.[1]
[2][3] BMS-795311 binds within the central cavity of CETP, sterically hindering the transit of
neutral lipids through the tunnel.[1][2][3][4]
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Caption: Mechanism of BMS-795311 inhibition. The compound binds CETP, preventing the
shuttle of Cholesteryl Esters (CE) from HDL to LDL.[1][3][4]

Protocol A: Scintillation Proximity Assay (SPA)

This is the reference method used to determine the 4 nM ICso value (Qiao et al., J. Med.[1][3]
[4] Chem. 2015).[1][2]

3.1 Assay Principle

This homogeneous assay uses tritiated cholesteryl ester ([3H]-CE) incorporated into HDL
(donor).[1][2][3] The acceptor is biotinylated LDL.[2] When CETP transfers the [3H]-CE from
HDL to the biotinylated LDL, the LDL is captured by Streptavidin-coated SPA beads.[1][2][3][4]
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The proximity of the isotope to the scintillant in the bead induces light emission.[2] BMS-
795311 inhibits this transfer, reducing the signal.[1][2][3][4]

3 2 Materials & Reagents
Reagent Specification Notes

Recombinant human CETP )
CETP Source Final conc: ~0.5-1.0 nM
(rhCETP)

Prepared by incubating [*H]-

cholesteryl oleate with human

Donor [3H]-CE labeled HDLs o
plasma, then ultracentrifuging.
[11[2][3]
o LDL conjugated with biotin-LC-
Acceptor Biotinylated LDL
NHS.[1][2][3]
o Dissolved in 100% DMSO.[1]
Inhibitor BMS-795311
[2][3]
o PerkinElmer or equivalent.[1]
SPA Beads Streptavidin-coated PVT beads

[2](3]

) Add 0.1% BSA or PEG to
10 mM Tris, 150 mM NacCl, 2

Assay Buffer prevent non-specific binding.
mM EDTA, pH 7.4 ]

3.3 Experimental Procedure

o Compound Preparation:

o Prepare a 10-point dilution series of BMS-795311 in DMSO (e.g., from 10 uM down to 0.1
nM).[1][2][3][4]

o Transfer 0.5 pL of compound to a 384-well white OptiPlate. Include DMSO-only wells (Max
Signal) and No-CETP wells (Background).

¢ Reagent Mix:

o Dilute rhCETP in Assay Buffer.[2]
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o Add 10 pL of rhCETP solution to the wells.

o Pre-incubation:[2][3] Incubate for 30 minutes at 25°C to allow BMS-795311 to bind the
CETP tunnel.

e Substrate Addition:
o Prepare a mixture of [3H]-HDL (Donor) and Biotin-LDL (Acceptor) in Assay Buffer.[1][2][3]
o Add 10 pL of Substrate Mix to start the reaction.
o Final Volume: 20.5 pL.
e Reaction:
o Incubate for 3—4 hours at 37°C. (Reaction must remain linear).
e Termination & Detection:

o Add 10 puL of Streptavidin-SPA beads (suspended in buffer with 0.1% Triton X-100 to stop
the reaction).

o Incubate for 1 hour at room temperature to allow bead settling and capture.

o Read on a MicroBeta or TopCount scintillation counter.[2]

Protocol B: Fluorometric Activity Assay

A non-radioactive alternative suitable for BSL-1 labs.[1][2][3] Uses self-quenched donors.[1][2]

[3114]

4.1 Assay Principle

The donor particle contains a fluorescent neutral lipid that is self-quenched in the core of the
donor.[1][2][3] When CETP transfers this lipid to an acceptor (where it is diluted), the
fluorescence is unquenched.[3][4] Inhibition by BMS-795311 prevents the increase in

fluorescence.[1][2][3]

4.2 Materials
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o Commercially Available Kit: Roar Biomedical CETP Activity Assay (RB-CETP) or Sigma-
Aldrich equivalent.[1][2][3]

e« BMS-795311 Stock: 10 mM in DMSO.[1][2][3]

o Buffer: 10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4.[2][4]

4.3 Workflow Diagram

1. Prepare Reagents
(Donor, Acceptor, BMS-795311)

:

2. Pre-Incubation
(CETP + BMS-795311)
15 mins @ 37°C

:

3. Add Substrates
(Fluorescent Donor + Acceptor)

:

4. Kinetic Incubation
60-180 mins @ 37°C

:

5. Read Fluorescence
(Ex 465nm / Em 535nm)

6. Calculate IC50
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Caption: Step-by-step workflow for the Fluorometric CETP Inhibition Assay.

4.4 Experimental Procedure

o Plate Setup: Use a black 96-well or 384-well plate.

BMS-795311 Addition: Add 2 pL of serially diluted BMS-795311 to appropriate wells. (Final
DMSO concentration should be <1%).[1][2][3]

CETP Source: Add 48 pL of rhCETP or diluted human plasma (1:50 dilution) to the wells.

o Critical Step: Incubate for 15 minutes at 37°C. This allows the inhibitor to access the
hydrophobic pocket before the lipid transfer competition begins.

Substrate Initiation: Add 50 pL of Master Mix containing Donor and Acceptor reagents.

Kinetic Read:

o Place immediately in a fluorescence plate reader pre-heated to 37°C.[2]
o Excitation: 465 nm | Emission: 535 nm.[2]
o Read every 5 minutes for 90 minutes.

¢ Quantification: Calculate the slope (RFU/min) of the linear portion of the curve.

Data Analysis & Validation
5.1 ICso Calculation

e Normalize Data:

o Curve Fitting: Plot % Activity (y-axis) vs. log[BMS-795311] (x-axis).[1][2][3] Fit using a non-
linear regression (4-parameter logistic model):

[1I[21[3]14]

5.2 Acceptance Criteria (Self-Validating System)

e Z-Factor: Must be > 0.5 for the assay to be considered robust.[1][2][3]
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» Reference Control: Run a known inhibitor like Torcetrapib (ICso ~30-50 nM) or Anacetrapib
alongside BMS-795311.[1][2][3]

o« BMS-795311 Expected Potency:
o rhCETP (SPA/Fluoro): 2 — 10 nM.[1][2][3]

o Whole Plasma: 100 — 300 nM (Shift due to high protein binding).[1][2][3]

53 Tmuhlpqhnnting
Issue Probable Cause Solution

Add 2 mM EDTA to inhibit
Non-specific transfer or PLTP (Phospholipid Transfer

High Background _ _ _ ,
degradation Protein) which can interfere.[1]

[2](3]

CETP is unstable at 37°C for
Low Signal Window Inactive CETP long periods without lipid.

Keep CETP on ice until use.

BMS-795311 is highly
lipophilic.[1][2][3] Ensure BSA

ICso0 Shift > 10x High Protein Binding concentration in buffer is low
(<0.1%) or account for the
shift.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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